

An In-depth Technical Guide to 5-Fluoro-2-iodotoluene

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Compound of Interest

Compound Name: **5-Fluoro-2-iodotoluene**

Cat. No.: **B1304780**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Fluoro-2-iodotoluene** (CAS No. 66256-28-8), a key halogenated aromatic compound utilized in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, safety information, and its significant role as a versatile building block in the synthesis of complex molecules. Particular emphasis is placed on its applications in medicinal chemistry, supported by a logical workflow for its utilization in synthetic protocols.

Introduction

5-Fluoro-2-iodotoluene is a substituted aromatic compound featuring both fluorine and iodine atoms on a toluene backbone.^[1] This unique substitution pattern makes it a valuable intermediate in a variety of chemical transformations, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules, a feature of great interest in drug discovery. The iodine atom serves as a versatile handle for numerous cross-coupling reactions, making **5-Fluoro-2-iodotoluene** a sought-after precursor for novel pharmaceutical agents and advanced materials.^[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of **5-Fluoro-2-iodotoluene** is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
CAS Number	66256-28-8	[3][4][5][6][7]
Molecular Formula	C ₇ H ₆ FI	[8][9]
Molecular Weight	236.03 g/mol	[9]
Appearance	Colorless to yellow liquid or solid	[10]
Density	1.788 ± 0.06 g/cm ³	[10]
Boiling Point	206.8 ± 20.0 °C at 760 Torr	[10]
Flash Point	82.1 ± 5.9 °C	[10]
Refractive Index	1.58	[10]
Storage	Store in a cool, dry, dark place in a tightly sealed container. Store away from oxidizing agents.	[10][11]

Safety and Handling

5-Fluoro-2-iodotoluene is classified as an irritant.[5][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

- Causes skin irritation.[5]
- Causes serious eye irritation.[5]
- May cause respiratory irritation.[5]

Precautionary Statements:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/protective clothing/eye protection/face protection.

Role in Organic Synthesis and Drug Discovery

The strategic placement of both a fluorine and an iodine atom on the toluene ring makes **5-Fluoro-2-iodotoluene** a highly versatile reagent in organic synthesis, particularly for the development of pharmaceutical compounds.

Key Synthetic Applications

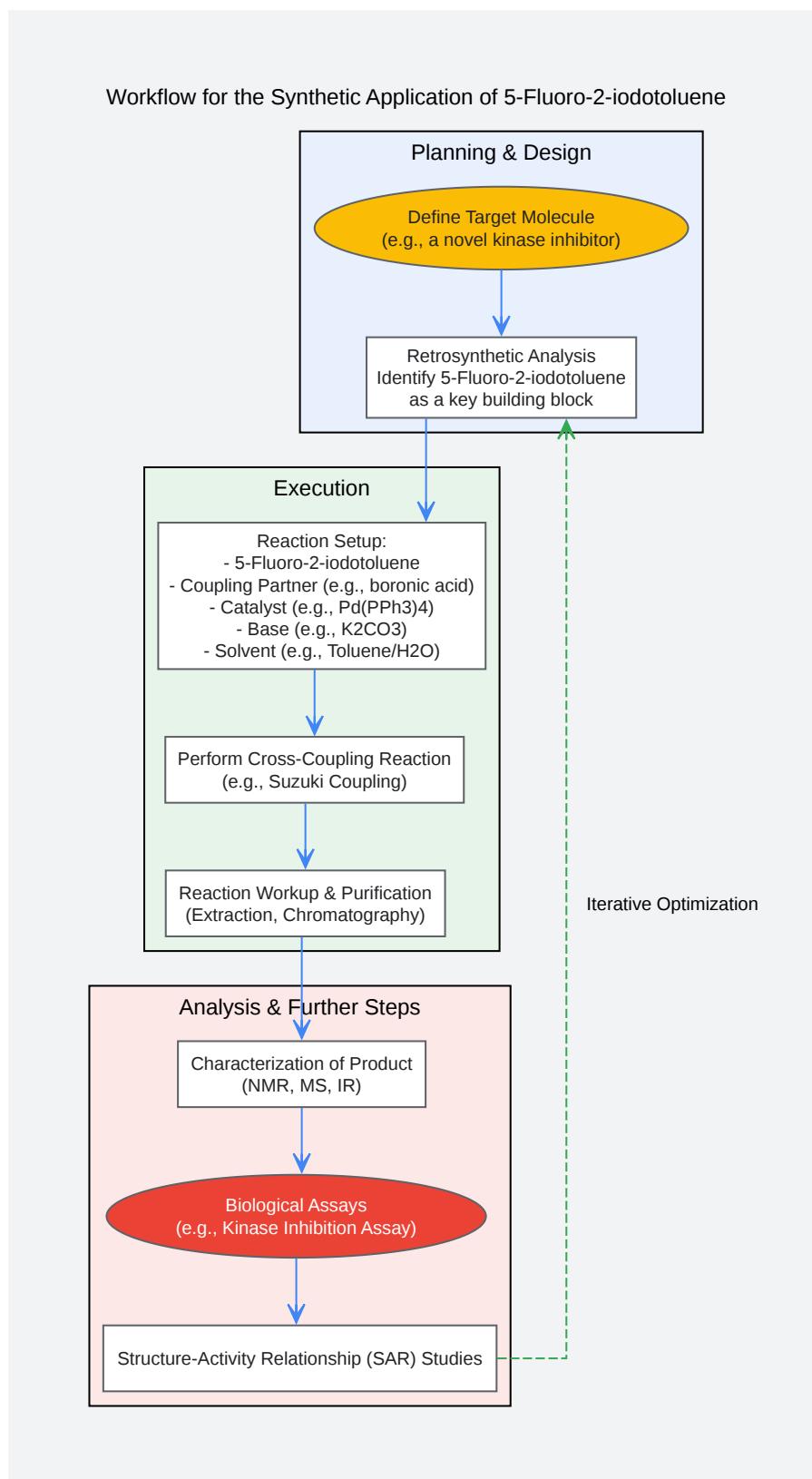
The iodine atom in **5-Fluoro-2-iodotoluene** serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds. Notable applications include:

- Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids.
- Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
- Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
- Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, making it a desirable feature in many drug candidates.[\[12\]](#) The presence of fluorine is a common motif in a significant percentage of commercially available pharmaceuticals.[\[13\]](#)

Logical Workflow for Synthetic Utilization

The following diagram illustrates a typical workflow for the utilization of **5-Fluoro-2-iodotoluene** in a synthetic research and development setting.



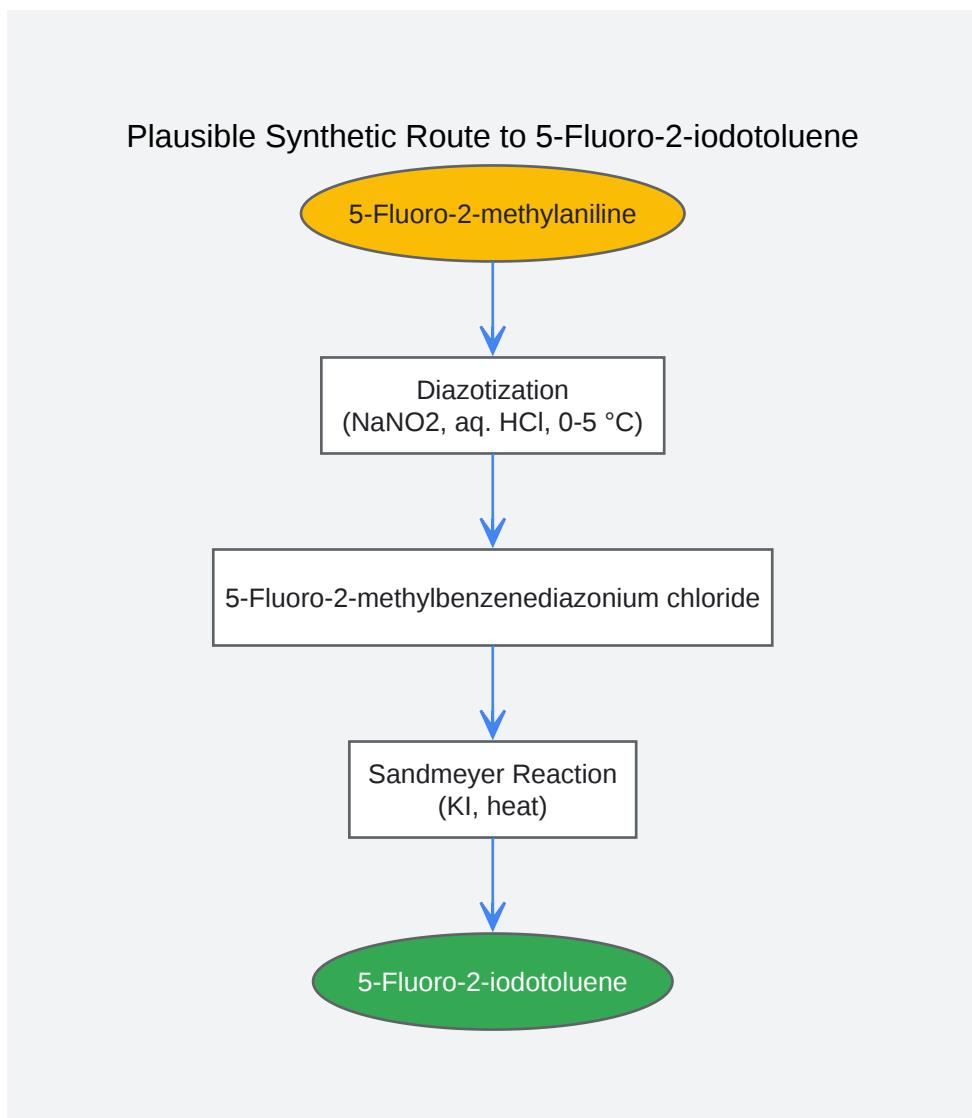
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Caption: A logical workflow for utilizing **5-Fluoro-2-iodotoluene** in drug discovery.

Experimental Protocols

While a specific, detailed synthesis protocol for **5-Fluoro-2-iodotoluene** is not readily available in the public domain, a general approach can be inferred from standard organic chemistry transformations. One plausible route involves the diazotization of 5-fluoro-2-methylaniline followed by a Sandmeyer-type reaction with an iodide salt.

Illustrative Synthetic Pathway:



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Caption: A plausible synthetic pathway for **5-Fluoro-2-iodotoluene**.

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions. All chemical reactions should be performed by trained professionals with appropriate safety precautions.

Conclusion

5-Fluoro-2-iodotoluene is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of fluorine and iodine substituents provides chemists with a powerful tool for the construction of complex and novel molecules with potential therapeutic applications. The strategic use of this intermediate in cross-coupling reactions allows for the efficient diversification of molecular scaffolds, facilitating the exploration of structure-activity relationships in drug discovery programs. As the demand for sophisticated and effective pharmaceuticals continues to grow, the importance of key intermediates like **5-Fluoro-2-iodotoluene** in the synthetic chemist's toolbox is undeniable.

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